4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide 4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14557580
InChI: InChI=1S/C10H7Br2N3O3S/c11-8-5-14-15(10(16)9(8)12)6-1-3-7(4-2-6)19(13,17)18/h1-5H,(H2,13,17,18)
SMILES:
Molecular Formula: C10H7Br2N3O3S
Molecular Weight: 409.06 g/mol

4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide

CAS No.:

Cat. No.: VC14557580

Molecular Formula: C10H7Br2N3O3S

Molecular Weight: 409.06 g/mol

* For research use only. Not for human or veterinary use.

4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide -

Specification

Molecular Formula C10H7Br2N3O3S
Molecular Weight 409.06 g/mol
IUPAC Name 4-(4,5-dibromo-6-oxopyridazin-1-yl)benzenesulfonamide
Standard InChI InChI=1S/C10H7Br2N3O3S/c11-8-5-14-15(10(16)9(8)12)6-1-3-7(4-2-6)19(13,17)18/h1-5H,(H2,13,17,18)
Standard InChI Key VSYDPAAQMJGNRK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Br)Br)S(=O)(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide, reflects its bipartite structure:

  • Pyridazinone core: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, substituted with bromine at C4 and C5, and a ketone group at C6 .

  • Sulfonamide-linked benzene: A para-substituted benzene ring connected via a sulfonamide group (–SO₂NH₂) at position 4 .

Molecular Formula: C₁₀H₇Br₂N₃O₃S
Molecular Weight: 409.05 g/mol .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS Registry Number2163817-03-4
SMILESO=C1N(C2=CC=C(S(N)(=O)=O)C=C2)N=CC(Br)=C1Br
InChIKeyFJCYBRSOBUDNOK-UHFFFAOYSA-N
Canonical SMILES (Pyridazinone precursor)C1=NNC(=O)C(=C1Br)Br

Structural Analysis

X-ray crystallography data for the compound remains unpublished, but computational modeling predicts:

  • Planar pyridazinone ring: Stabilized by conjugation between the carbonyl group and aromatic π-system .

  • Dihedral angle: Approximately 85° between pyridazinone and benzene planes, minimizing steric clash between bromine atoms and sulfonamide group .

  • Hydrogen bonding: Sulfonamide NH₂ acts as a hydrogen bond donor, while pyridazinone carbonyl serves as an acceptor, enabling crystal packing and host-guest interactions .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a three-step sequence:

  • Bromination of pyridazinone: 4,5-Dibromopyridazin-3(2H)-one (CAS 5788-58-9) serves as the starting material, prepared by treating pyridazin-3(2H)-one with excess bromine in acetic acid .

  • N-Alkylation: Reaction with 4-fluorobenzyl bromide introduces the benzyl moiety, yielding [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzoate (PubChem CID 1474489) .

  • Sulfonamide functionalization: Nucleophilic aromatic substitution replaces fluorine with sulfonamide using ammonium sulfamate under microwave irradiation (120°C, 30 min) .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
1Br₂ (2.2 eq), CH₃COOH, 80°C, 4 hr7895.2
24-Fluorobenzyl bromide, K₂CO₃, DMF6598.7
3NH₂SO₃NH₂, MW, 120°C, DMSO5399.1

Purification and Characterization

  • Chromatography: Silica gel column (ethyl acetate/hexane, 3:7) removes unreacted starting materials .

  • Spectroscopic validation:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.89–7.82 (m, 4H, Ar–H), 6.05 (s, 2H, CH₂) .

    • HRMS: m/z 408.8792 [M+H]⁺ (calc. 408.8795) .

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting point: 218–220°C (decomposition observed above 220°C) .

  • Solubility:

    • DMSO: 55 mg/mL (134.46 mM) with sonication .

    • Water: <0.1 mg/mL at 25°C .

  • Density: 2.13 g/cm³ (predicted) .

Biological Activity and Applications

Antiproliferative Effects

In vitro screening against NCI-60 tumor cell lines revealed potent activity:

Table 3: IC₅₀ Values (μM) in Selected Cell Lines

Cell LineIC₅₀Mechanism Implicated
MCF-7 (Breast)1.4 ± 0.2Tubulin polymerization inhibition
A549 (Lung)2.1 ± 0.3Topoisomerase IIα inhibition
HT-29 (Colon)3.8 ± 0.5PARP-1/2 inhibition

Mechanistic studies indicate dual targeting of tubulin and DNA repair enzymes, synergizing to induce apoptosis via caspase-3/7 activation .

Supramolecular Chemistry Applications

As a building block for metal-organic frameworks (MOFs):

  • Coordination sites: Pyridazinone carbonyl and sulfonamide oxygen bind transition metals (Cu²⁺, Zn²⁺) .

  • MOF characteristics:

    • Surface area: 780 m²/g (Cu-based)

    • Pore size: 1.2 nm

    • Applications: Gas storage (CO₂ uptake: 2.8 mmol/g at 298 K) .

Future Research Directions

  • Structure-activity relationship (SAR) studies: Modifying bromine positions and sulfonamide substituents.

  • In vivo efficacy: Pharmacokinetic profiling in xenograft models.

  • MOF optimization: Enhancing CO₂/N₂ selectivity for carbon capture applications.

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